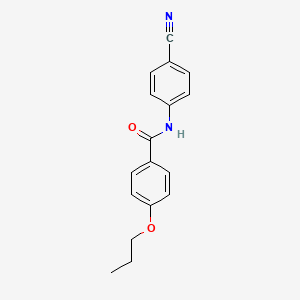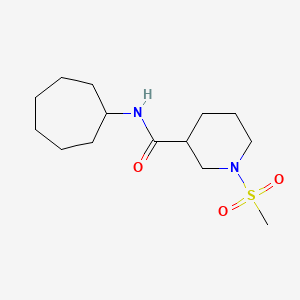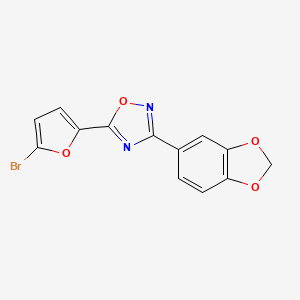
N-(4-hydroxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as NSC 39816, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(4-hydroxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 39816 exerts its anticancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition leads to the activation of genes that promote cell death and the inhibition of genes that promote cell survival. This compound 39816 has also been shown to modulate the activity of other proteins involved in cancer cell growth and survival, such as Akt and p53.
Biochemical and Physiological Effects:
This compound 39816 has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound 39816 has also been shown to have anti-inflammatory effects, and to modulate the immune system. In addition, this compound 39816 has been shown to have neuroprotective effects, and to improve insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 39816 has several advantages for lab experiments, including its ability to selectively inhibit HDAC activity, its low toxicity, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound 39816 has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.
Zukünftige Richtungen
Future research on N-(4-hydroxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 39816 could focus on several areas, including the development of more potent and selective HDAC inhibitors, the investigation of this compound 39816 in combination with other anticancer agents, and the exploration of this compound 39816 for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In addition, future research could focus on the development of new formulations of this compound 39816 that improve its solubility and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 39816 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound 39816 has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-2-3-14(18(22)19-15-4-6-16(21)7-5-15)12-17(13)26(23,24)20-8-10-25-11-9-20/h2-7,12,21H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOIDKPQCHTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4412876.png)
![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B4412880.png)
![2-[(4-chlorophenoxy)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B4412882.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4412893.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4412913.png)
![ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4412916.png)

![(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4412928.png)
![N-(3-chloro-4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4412931.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4412939.png)
![2-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B4412943.png)

